![molecular formula C21H23O2P B1600884 (S)-FuP-tBu CAS No. 912457-08-0](/img/structure/B1600884.png)
(S)-FuP-tBu
Overview
Description
(S)-FuP-tBu is a chemical compound that has shown promising results in scientific research applications. It is a chiral phosphoric acid derivative that has been synthesized using various methods.
Scientific Research Applications
Organic Electronics and Spintronics
The compound’s framework, based on diindenoanthracene, exhibits pronounced open-shell character with remarkable stability, making it suitable for organic electronics . Its ability to maintain a stable biradical state is essential for the development of organic electronic devices, such as organic field-effect transistors (OFETs), which can show ambipolar performance with balanced electron and hole mobilities . Additionally, its diradical nature and magnetic properties make it a potential candidate for spintronic devices, which utilize the electron’s spin state for information processing.
Nonlinear Optics
The diradicaloid nature of the compound allows for the manipulation of its singlet-triplet energy gaps, which is crucial for applications in nonlinear optics . By fine-tuning these energy gaps, researchers can develop materials with specific optical properties that are useful in creating optical switches and modulators.
Lithium-Ion Batteries
The stable biradical character of the compound suggests potential applications in the field of energy storage, particularly in lithium-ion batteries . The ability to alter its electronic properties systematically could lead to the development of new materials for battery electrodes that offer improved performance and energy density.
Sensing and Detection
The compound’s structure allows for the development of sensitive and selective sensors. For instance, its derivatives have been used to create optical sensors for detecting chloramphenicol, an antibiotic, in various concentrations, showcasing its potential in biomedical and environmental monitoring applications .
Antitubulin Agents
Derivatives of the compound have been synthesized and evaluated for their antiproliferative activity, showing promise as antitubulin agents . These agents can inhibit cancer cell growth by interfering with tubulin polymerization, which is a vital process for cell division.
properties
IUPAC Name |
12-tert-butyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23O2P/c1-20(2,3)24-22-16-8-4-6-14-10-12-21(18(14)16)13-11-15-7-5-9-17(23-24)19(15)21/h4-9H,10-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEZTIOCARPMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1OC2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474820 | |
Record name | 5-tert-Butyl-10,11,12,13-tetrahydro-5H-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-FuP-tBu | |
CAS RN |
912457-08-0 | |
Record name | 5-tert-Butyl-10,11,12,13-tetrahydro-5H-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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